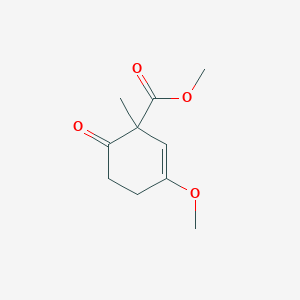

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate

Description

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 3-methoxy-1-methyl-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C10H14O4/c1-10(9(12)14-3)6-7(13-2)4-5-8(10)11/h6H,4-5H2,1-3H3 |

InChI Key |

ZHHRLRHJUDDQFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(CCC1=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 3-oxocyclohex-1-enecarboxylate with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related cyclohexene carboxylates, highlighting substituent positions, molecular formulas, and key properties:

Reactivity and Stability

- Enone System Reactivity: The target compound’s conjugated enone system (C=O at C6 and C=C at C2–C3) is likely to undergo Michael additions or Diels-Alder reactions, similar to Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, which is used in synthetic pathways for heterocycles .

- Steric and Crystallographic Factors : Bulky substituents, as seen in Ethyl 6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-enecarboxylate, influence molecular packing and stability, as demonstrated in crystal structure studies .

Research Findings and Trends

- Structural Similarity Scores : Computational analyses rank Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate (similarity = 0.91) and Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-enecarboxylate (similarity = 0.88) as the closest analogs to the target compound, emphasizing the importance of oxygenated substituents .

- Synthetic Methodologies : Many analogs, such as Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, are synthesized via Claisen-Schmidt condensations or Michael additions, suggesting analogous routes for the target compound .

Biological Activity

Methyl 3-methoxy-1-methyl-6-oxocyclohex-2-enecarboxylate (CAS No. 1314974-88-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- Structural Characteristics : The compound features a cyclohexene ring with methoxy and carboxylate substituents, contributing to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

This data indicates that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress-related damage in cells.

- Cell Cycle Regulation : Some research indicates that this compound may affect cell cycle progression in cancer cells, promoting apoptosis while inhibiting proliferation.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic microorganisms. The results showed varying degrees of effectiveness, with the highest activity against Staphylococcus aureus. This study highlights the potential for developing new antimicrobial agents derived from this compound.

Anti-inflammatory Research

A recent study investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The findings indicated a significant reduction in edema and inflammatory markers, supporting its use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.